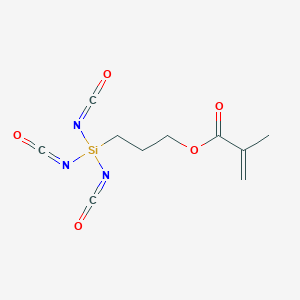
3-(Triisocyanatosilyl)propyl 2-methylprop-2-enoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Triisocyanatosilyl)propyl 2-methylprop-2-enoate is a specialized organosilicon compound that combines the properties of isocyanate and methacrylate functionalities. This compound is known for its reactivity and versatility in various chemical applications, particularly in the field of polymer chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Triisocyanatosilyl)propyl 2-methylprop-2-enoate typically involves the reaction of 3-(Triisocyanatosilyl)propyl alcohol with 2-methylprop-2-enoic acid (methacrylic acid) in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The reaction can be represented as follows:
3-(Triisocyanatosilyl)propyl alcohol+2-methylprop-2-enoic acid→3-(Triisocyanatosilyl)propyl 2-methylprop-2-enoate
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and chromatography, is essential to remove any impurities and by-products.
化学反应分析
Types of Reactions
3-(Triisocyanatosilyl)propyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups can react with nucleophiles such as amines and alcohols to form urea and urethane linkages.
Polymerization: The methacrylate group can undergo free radical polymerization to form polymers and copolymers.
Hydrolysis: The compound can hydrolyze in the presence of water, leading to the formation of silanols and other hydrolysis products.
Common Reagents and Conditions
Amines and Alcohols: Used in addition reactions with isocyanate groups.
Radical Initiators: Such as azobisisobutyronitrile (AIBN) for polymerization reactions.
Water and Acids/Bases: For hydrolysis reactions.
Major Products
Urea and Urethane Derivatives: From addition reactions.
Polymers and Copolymers: From polymerization reactions.
Silanols: From hydrolysis reactions.
科学研究应用
3-(Triisocyanatosilyl)propyl 2-methylprop-2-enoate has a wide range of applications in scientific research, including:
Polymer Chemistry: Used as a monomer in the synthesis of functional polymers and copolymers.
Material Science: Employed in the development of advanced materials with enhanced mechanical and thermal properties.
Biomedical Engineering: Utilized in the fabrication of biocompatible materials for medical devices and drug delivery systems.
Surface Modification: Applied as a coupling agent to modify the surface properties of various substrates, improving adhesion and compatibility.
作用机制
The mechanism of action of 3-(Triisocyanatosilyl)propyl 2-methylprop-2-enoate involves the reactivity of its functional groups:
Isocyanate Groups: React with nucleophiles to form stable urea and urethane linkages, contributing to the compound’s adhesive and crosslinking properties.
Methacrylate Group: Undergoes free radical polymerization, leading to the formation of polymer networks with desirable mechanical properties.
相似化合物的比较
Similar Compounds
- 3-(Methacryloyloxy)propyltrimethoxysilane
- 3-(Methacryloyloxy)propyltris(trimethylsiloxy)silane
- 3-(Trimethoxysilyl)propyl methacrylate
Uniqueness
3-(Triisocyanatosilyl)propyl 2-methylprop-2-enoate is unique due to the presence of both isocyanate and methacrylate functionalities, which provide a combination of reactivity and versatility not commonly found in similar compounds. This dual functionality allows for a wide range of applications, particularly in the synthesis of advanced materials and surface modification.
属性
CAS 编号 |
176258-24-5 |
|---|---|
分子式 |
C10H11N3O5Si |
分子量 |
281.30 g/mol |
IUPAC 名称 |
3-triisocyanatosilylpropyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H11N3O5Si/c1-9(2)10(17)18-4-3-5-19(11-6-14,12-7-15)13-8-16/h1,3-5H2,2H3 |
InChI 键 |
WZLQYFGUYJPUBA-UHFFFAOYSA-N |
规范 SMILES |
CC(=C)C(=O)OCCC[Si](N=C=O)(N=C=O)N=C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


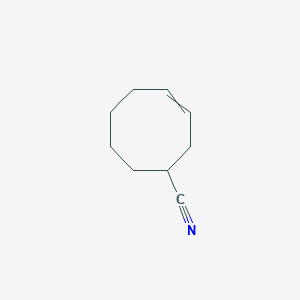

![Acetic acid, fluoro[(4-methylphenyl)thio]-, ethyl ester](/img/structure/B14270869.png)
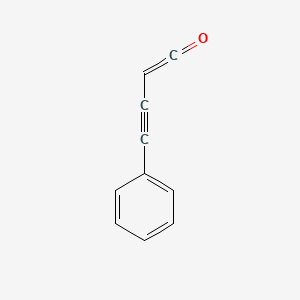
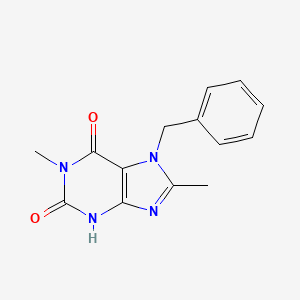
![N~1~-Ethyl-N~2~,N~2~-dimethyl-N~1~-[2-(pyridin-4-yl)quinolin-4-yl]ethane-1,2-diamine](/img/structure/B14270901.png)
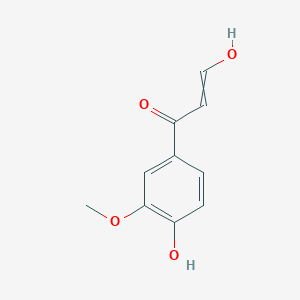

![2,3-Diphenyl-1,4-dihydronaphtho[2,3-g]quinoxaline-5,6,11,12-tetrone](/img/structure/B14270912.png)
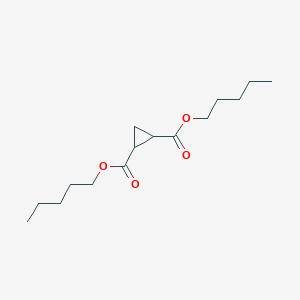
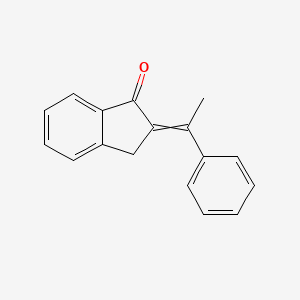


![5-(2-Methylpropylidene)bicyclo[2.2.1]hept-2-ene](/img/structure/B14270928.png)
